Product packaging for Vitamin E linoleate(Cat. No.:CAS No. 36148-84-2)

Vitamin E linoleate

Cat. No.: B1234166
CAS No.: 36148-84-2
M. Wt: 693.1 g/mol
InChI Key: OFUHPGMOWVHNPN-QWZFGMNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vitamin E Linoleate, also known as Tocopheryl Linoleate/Oleate, is an ester formed by the conjugation of Vitamin E (tocopherol) with Linoleic Acid, an essential polyunsaturated fatty acid . This esterification process enhances the stability of Vitamin E and improves its skin penetration capabilities, making it a highly effective ingredient in research applications . Its primary mechanism of action is rooted in its potent antioxidant properties, which involve scavenging free radicals to protect cellular components, particularly polyunsaturated fatty acids in cell membranes, from oxidative damage . In research and development, this compound is extensively investigated for use in advanced skincare formulations, where it is valued for its skin-conditioning and anti-aging benefits . It is an important compound in the study of nutraceuticals and pharmaceuticals, with potential applications related to its moisturizing, anti-inflammatory, and overall skin health-promoting effects . The global market for this compound is experiencing growth, driven by rising consumer demand for natural and effective ingredients in cosmetics and personal care products, with a projected market size expected to reach USD 4.48 million by 2032 . This product is intended for research purposes only and is not for diagnostic or therapeutic use, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H80O3 B1234166 Vitamin E linoleate CAS No. 36148-84-2

Properties

IUPAC Name

[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] (9Z,12Z)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H80O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-33-44(48)49-45-40(6)41(7)46-43(42(45)8)34-36-47(9,50-46)35-27-32-39(5)31-26-30-38(4)29-25-28-37(2)3/h14-15,17-18,37-39H,10-13,16,19-36H2,1-9H3/b15-14-,18-17-/t38-,39-,47-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUHPGMOWVHNPN-QWZFGMNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC1=C(C2=C(C(=C1C)C)OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC1=C(C2=C(C(=C1C)C)O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H80O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052037, DTXSID501314126
Record name dl-alpha-Tocopheryl linoleate
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Record name α-Tocopheryl linoleate
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Molecular Weight

693.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51744-92-4, 36148-84-2
Record name α-Tocopheryl linoleate
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Record name Vitamin E linoleate
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Record name DL-alpha tocopheryl linoleate
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Record name alpha-Tocopherol linoleate, d-
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Record name α-Tocopheryl linoleate
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Record name 9,12-Octadecadienoic acid (9Z,12Z)-, (2R)-3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl ester, rel
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Record name 9,12-Octadecadienoic acid (9Z,12Z)-, (2R)-3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl ester
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Record name .ALPHA.-TOCOPHEROL LINOLEATE, D-
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Synthetic Methodologies and Derivatization Strategies

Chemical Synthesis Pathways of Vitamin E Linoleate (B1235992)

The chemical synthesis of vitamin E esters, including linoleate, primarily involves esterification reactions catalyzed by acids or bases. mdpi.comresearchgate.net These methods are well-established for industrial-scale production. researchgate.net

Catalytic Approaches and Reaction Conditions in Chemical Esterification

Chemical esterification of vitamin E with an acyl donor like linoleic acid typically employs catalysts such as Lewis acids or organic bases. mdpi.com For instance, the synthesis of α-tocopherol acetate (B1210297), a similar vitamin E ester, can be achieved by reacting α-tocopherol with acetic anhydride (B1165640) in a solvent-free system using pyridine (B92270) as a catalyst, resulting in a high conversion rate. mdpi.com Another example is the use of triethylamine (B128534) to catalyze the reaction between α-tocopherol and succinic anhydride in n-hexane. mdpi.com The industrial synthesis of all-rac-alpha-tocopherol often involves the reaction of trimethylhydroquinone (B50269) and isophytol (B1199701) with an iron catalyst in the presence of hydrogen chloride gas. wikipedia.org

Optimization Studies for Yield and Purity in Organic Systems

Optimizing chemical synthesis focuses on maximizing yield and purity by manipulating reaction conditions. For the synthesis of vitamin E succinate (B1194679), for example, the reaction temperature was a critical factor. The optimal temperature was found to be 130 °C in o-xylene; higher temperatures led to sublimation of the solvent and incomplete reactions, thereby reducing purity and yield. academie-sciences.fr The purification of the final product is also a crucial step. Following the synthesis of all-rac-alpha-tocopherol, the reaction mixture is filtered and extracted, and the final product is purified by vacuum distillation. wikipedia.org Advanced purification techniques, such as a two-step re-extraction process using n-hexane, have been shown to effectively remove impurities like fatty acid methyl esters, leading to high-purity vitamin E. researchgate.net

Enzymatic Synthesis Approaches for Vitamin E Linoleate

Enzymatic synthesis has gained significant attention as an alternative to chemical methods due to its milder reaction conditions, higher specificity, and more environmentally friendly processes. mdpi.comresearchgate.net Lipases are the most commonly used enzymes for this purpose. researchgate.net

Lipase-Mediated Esterification and Transesterification Processes

Lipases (E.C. 3.1.1.3) are effective biocatalysts for synthesizing vitamin E esters through either direct esterification or transesterification. mdpi.comresearchgate.net In direct esterification, vitamin E is reacted directly with a fatty acid, such as linoleic acid. In transesterification, an ester of the fatty acid (an acyl donor) is used instead. akjournals.com Transesterification often results in higher conversion rates compared to direct esterification because it avoids the production of water, which can inhibit the reaction. akjournals.comnih.gov For example, the synthesis of L-ascorbyl linoleate, a similar ester, showed a higher product yield in transesterification (33.5%) compared to esterification (21.8%) at high substrate concentrations. nih.gov

Influence of Enzyme Species, Acyl Donors, and Acyl Acceptors on Reaction Efficiency

The efficiency of enzymatic synthesis is influenced by several factors, including the choice of lipase (B570770), the acyl donor, and the acyl acceptor (the vitamin E isomer).

Enzyme Species: Different lipases exhibit varying catalytic performances. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is frequently reported as a highly effective catalyst for the acylation of vitamin E. mdpi.comcore.ac.uk Its deep substrate-binding site is thought to be a key factor in its ability to accommodate the bulky tocopherol molecule. mdpi.comcore.ac.uk Other lipases, such as those from Rhizomucor miehei (RML) and Candida rugosa (CRL), have also been used. mdpi.com

Acyl Donors: The choice of acyl donor can significantly impact the reaction. For the synthesis of vitamin E acetate, vinyl acetate and acetic anhydride are common choices. mdpi.com In the synthesis of other esters, a variety of donors can be used, including long-chain fatty acids, their esters, and anhydrides. mdpi.com Using an activated acyl donor, such as a vinyl ester, can often improve reaction rates. core.ac.uk

Acyl Acceptors: Different isomers of vitamin E can react at different rates. For instance, δ-tocopherol has been observed to have a higher reaction rate and final conversion than α-tocopherol when reacted with vinyl acetate, which is attributed to less steric hindrance. mdpi.com

Optimization of Reaction Media and Water Activity in Biocatalytic Systems

The reaction environment is critical for successful enzymatic synthesis in non-aqueous systems.

Reaction Media: Since vitamin E is viscous and not soluble in water, organic solvents are typically used. mdpi.com The choice of solvent can significantly affect enzyme activity and reaction yield. akjournals.com The polarity of the solvent, often measured by its logP value, is a key parameter. mdpi.com For instance, in the Novozym 435-catalyzed transesterification of α-tocopherol, a mixture of 2-methyl-2-butanol (B152257) and n-hexane was found to be effective. mdpi.com In some cases, solvent-free systems can yield higher conversion rates than organic solvents. mdpi.com

Water Activity: Water activity, or the amount of available water in the system, has a complex influence. mdpi.com While the esterification reaction produces water, which can shift the equilibrium away from product formation, a certain amount of water is necessary to maintain the enzyme's active conformation. ceon.rs Therefore, controlling water content is essential for optimizing the reaction. akjournals.com

Advancements in Immobilized Enzyme Technology for Vitamin E Ester Production

Immobilization involves confining enzyme molecules to a solid support material, which can prevent denaturation and simplify the separation of the catalyst from the reaction mixture. nih.govrsc.org The choice of enzyme, immobilization carrier, and reaction medium are critical factors that influence the catalytic efficiency. mdpi.comresearchgate.net

Enzyme Sources and Immobilization Carriers

Various lipases have been successfully used for producing vitamin E esters, with Candida antarctica lipase B (CALB), often commercialized as Novozym 435, being one of the most effective and widely studied. mdpi.comcore.ac.uk Other lipases, such as those from Rhizomucor miehei (RML) and Candida rugosa (CRL), have also demonstrated catalytic activity. mdpi.com

The carrier material significantly impacts the performance of the immobilized enzyme. Research has shown that carriers with larger pore sizes and volumes can enhance catalytic effects. For instance, CALB immobilized on polypropylene (B1209903) was found to be more effective than when immobilized on other materials. mdpi.comresearchgate.net Other advanced support materials include:

Polyacrylamide Nanogels: Used to immobilize CRL for vitamin E succinate synthesis, these nanogels feature a layer-by-layer structure with a large specific surface area, contributing to a conversion rate of 62.58%. mdpi.comsci-hub.se

Sol-Gel Materials: Immobilization of CRL with sol-gel materials for α-tocopherol succinate synthesis increased the enzyme's activity 6.7-fold compared to the free enzyme. mdpi.com

Metal-Organic Frameworks (MOFs): These materials offer robust structures and high stability, providing an innovative platform for enzyme immobilization that enhances resilience against harsh solvents and temperatures. rsc.org

Hydrophobically Modified Cellulose: CALB immobilized on this carrier showed markedly improved stability at a pH of 9 and a temperature of 70°C. nih.gov

The table below summarizes findings from various studies on the enzymatic synthesis of Vitamin E esters using immobilized lipases.

EnzymeImmobilization Carrier/MethodVitamin E EsterAcyl DonorConversion/YieldReference
Candida antarctica lipase B (CALB) / Novozym 435Polypropyleneα-Tocopheryl AcetateVinyl Acetate>95% (in solvent-free system) mdpi.comcore.ac.uk
Candida rugosa lipase (CRL)Polyacrylamide Nanogelsα-Tocopheryl SuccinateSuccinic Anhydride62.58% mdpi.comsci-hub.se
Candida rugosa lipase (CRL)Sol-Gel Materialα-Tocopheryl SuccinateSuccinic Anhydride6.7-fold activity increase vs. free enzyme mdpi.com
Novozym 435 (CALB)Succinic Anhydride Modificationα-Tocopheryl SuccinateSuccinic Anhydride94.4% researchgate.net
Lipozyme RM IMCommercial Immobilizationα-Tocopheryl DHA/EPA EsterDHA/EPA77.65% researchgate.net

Reaction Medium Optimization

Since vitamin E is viscous and insoluble in water, the enzymatic synthesis of its esters is typically conducted in organic solvents. researchgate.net However, solvent-free systems are increasingly being explored to create more environmentally friendly processes. In some cases, solvent-free reactions have resulted in higher yields compared to those carried out in organic solvents. For example, the synthesis of α-tocopherol acetate achieved a 95% yield in a solvent-free system, compared to 85% in a petroleum ether solvent system. mdpi.com

Comparative Analysis of Synthetic Routes for this compound

The production of this compound can be achieved through two primary routes: traditional chemical synthesis and enzymatic synthesis. While chemical methods have been established for industrial production, the enzymatic approach offers significant advantages, particularly concerning environmental impact and reaction specificity. mdpi.com

Chemical Synthesis

Chemical synthesis of vitamin E esters typically involves the reaction of α-tocopherol with an acyl donor, such as an acid anhydride or acyl chloride, in the presence of a catalyst. mdpi.com Common catalysts include Lewis acids and organic bases like pyridine or triethylamine. mdpi.com For instance, α-tocopherol acetate can be produced with a 99.4% conversion rate using pyridine to catalyze the reaction with acetic anhydride. mdpi.com Similarly, α-tocopherol succinate has been synthesized with a 93.91% conversion rate using triethylamine in n-hexane. mdpi.com

However, these chemical processes often require harsh reaction conditions, the use of potentially toxic catalysts and solvents, and can lead to the formation of byproducts, complicating the purification process. mdpi.comcsic.es

Enzymatic Synthesis

Enzymatic synthesis, primarily using immobilized lipases, provides a milder and more selective alternative. mdpi.comnih.gov The reaction is performed under moderate temperature and pressure conditions, reducing energy consumption and minimizing the degradation of sensitive molecules like vitamin E. mdpi.com The high selectivity of enzymes often leads to purer products with fewer side reactions, simplifying downstream processing. mdpi.com

The key advantages of the enzymatic route include:

Mild Reaction Conditions: Preserves the integrity of the reactants and products. mdpi.com

High Selectivity: Reduces the formation of unwanted byproducts. mdpi.comnih.gov

Environmental Friendliness: Avoids the use of harsh or toxic chemicals and allows for the use of solvent-free systems. mdpi.comresearchgate.net

Catalyst Reusability: Immobilized enzymes can be recovered and reused for multiple reaction cycles, lowering production costs. mdpi.com

The table below offers a comparative overview of the two synthetic methodologies.

FeatureChemical SynthesisEnzymatic Synthesis
Catalyst Lewis acids, organic bases (e.g., pyridine, triethylamine) mdpi.comLipases (e.g., Candida antarctica lipase B) mdpi.com
Reaction Conditions Often requires high temperatures and potentially harsh solvents mdpi.comcsic.esMild conditions (moderate temperature, pressure) mdpi.com
Selectivity Lower, may lead to byproducts csic.esHigh, regio- and chemo-selective mdpi.comnih.gov
Product Separation Can be complex due to catalyst and byproduct removal mdpi.comcsic.esSimpler, as the immobilized enzyme is easily removed mdpi.com
Environmental Impact Use of toxic catalysts and solvents raises environmental concerns mdpi.comConsidered a "green" technology; potential for solvent-free systems mdpi.comresearchgate.net
Yield Can be very high (e.g., >99% for α-tocopherol acetate) mdpi.comCan be high (e.g., >95% for α-tocopherol acetate) mdpi.com

Metabolic Pathways and Biotransformation Studies of Vitamin E Esters

Hepatic Metabolism of Vitamin E Derivatives

The liver is the central organ for vitamin E metabolism. nih.govnih.gov Upon reaching the liver, vitamin E esters like vitamin E linoleate (B1235992) are first hydrolyzed to release free α-tocopherol. fao.orgnih.gov This free α-tocopherol is then subject to a series of enzymatic reactions.

Cytochrome P450-Mediated ω-Hydroxylation of the Side Chain

The initial and rate-limiting step in the catabolism of all vitamin E forms, including α-tocopherol derived from vitamin E linoleate, is the ω-hydroxylation of the terminal carbon of the phytyl side chain. mdpi.comresearchgate.net This reaction is catalyzed by specific cytochrome P450 (CYP) enzymes, primarily CYP4F2 and to a lesser extent, CYP3A4. mdpi.comresearchgate.netdrugbank.com This process converts the tocopherol into its 13'-hydroxychromanol (13'-OH) derivative. mdpi.comresearchgate.net

The activity of these CYP enzymes is a critical determinant of vitamin E status in the body. researchgate.net For instance, functional analysis of recombinant human liver P450 enzymes has shown that tocopherol-ω-hydroxylase activity is predominantly associated with CYP4F2. researchgate.net

Subsequent β-Oxidation and Formation of Carboxychromanol Metabolites (e.g., CEHC, 13'-COOH)

Following ω-hydroxylation, the newly formed 13'-hydroxychromanol undergoes further oxidation to form 13'-carboxychromanol (13'-COOH). mdpi.commdpi.com This carboxychromanol then serves as a substrate for a series of β-oxidation cycles, a process that systematically shortens the phytyl side chain. nih.govmdpi.com

This sequential degradation leads to the formation of various shorter-chain carboxychromanols, including intermediate metabolites like 11'-carboxychromanol and 9'-carboxychromanol. mdpi.comwjgnet.com The end product of this β-oxidation cascade is the water-soluble metabolite, 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (B41150) (α-CEHC). nih.govwikipedia.org These water-soluble metabolites are then primarily excreted in the urine. mdpi.comwikipedia.org

In addition to β-oxidation, conjugation reactions, such as sulfation and glucuronidation of the chromanol ring's phenolic group, can occur, particularly with high intakes of vitamin E. mdpi.comnih.gov

Table 1: Key Metabolites in the Hepatic Degradation of α-Tocopherol

Metabolite Abbreviation Formation Step
13'-hydroxychromanol 13'-OH Initial ω-hydroxylation of the phytyl tail by CYP450 enzymes. mdpi.comresearchgate.net
13'-carboxychromanol 13'-COOH Oxidation of 13'-OH. mdpi.commdpi.com
Carboxyethyl-hydroxychroman CEHC Terminal product of sequential β-oxidation of the phytyl tail. nih.govwikipedia.org

Differential Catabolism Rates Among Various Tocopherol Forms and Their Esters

The various forms of vitamin E (α-, β-, γ-, δ-tocopherol) and their corresponding esters are not metabolized at the same rate. nih.gov Generally, non-α-tocopherol forms are catabolized more readily than α-tocopherol. nih.govmdpi.com This preferential retention of α-tocopherol is largely attributed to the α-tocopherol transfer protein (α-TTP). mdpi.com

Studies have shown that γ- and δ-tocopherols are more extensively metabolized to their CEHC end-products compared to α-tocopherol. nih.gov This is because α-TTP has a higher affinity for α-tocopherol, effectively protecting it from degradation and facilitating its incorporation into lipoproteins for transport to other tissues. mdpi.comresearchgate.net The other tocopherol forms, with their lower affinity for α-TTP, are more available for catabolism by the CYP450 pathway. mdpi.com

Mechanisms of Intestinal Absorption and Transport

The journey of this compound begins in the small intestine, where it must be absorbed to exert its biological effects. As a fat-soluble compound, its absorption is intricately linked with lipid digestion and transport.

Micellarization and Enterocyte Uptake Mechanisms (Passive Diffusion vs. Transporter-Mediated)

Before absorption, vitamin E esters like tocopheryl linoleate must be hydrolyzed by intestinal esterases to release free tocopherol. fao.orgnih.gov This free tocopherol is then incorporated into mixed micelles, which are aggregates of bile salts, phospholipids, and products of fat digestion. mdpi.comoup.com Micellarization is a critical step that solubilizes the lipophilic vitamin E, making it available for uptake by the enterocytes, the cells lining the small intestine. mdpi.comresearchgate.net

Historically, the uptake of vitamin E into enterocytes was thought to occur solely through passive diffusion. mdpi.com However, recent research has revealed a more complex mechanism involving transporter-mediated processes. wjgnet.commdpi.com Several membrane proteins have been identified as playing a role in the intestinal absorption of vitamin E, including:

Scavenger Receptor Class B Type I (SR-BI): This receptor has been shown to mediate the uptake of α- and γ-tocopherol. nih.gov

Niemann-Pick C1-Like 1 (NPC1L1): This protein, also involved in cholesterol absorption, facilitates the uptake of α-tocopherol. nih.govwjgnet.com

CD36: This molecule has also been implicated in the absorption of tocopherol. nih.gov

While passive diffusion still likely contributes, these transporter-mediated pathways suggest a more regulated and efficient process for vitamin E absorption.

Role of Transport Proteins (e.g., α-Tocopherol Transfer Protein) in Systemic Distribution

Once inside the enterocyte, α-tocopherol is incorporated into chylomicrons, which are large lipoprotein particles. fao.orgcambridge.org These chylomicrons are then secreted into the lymphatic system and eventually enter the bloodstream, delivering vitamin E to various tissues, with the liver being the primary destination. nih.govfao.org

In the liver, the α-tocopherol transfer protein (α-TTP) plays a pivotal role in the systemic distribution of vitamin E. researchgate.netnih.gov α-TTP is a cytosolic protein that specifically binds to α-tocopherol with high affinity. researchgate.netcambridge.org This selective binding is crucial for several reasons:

It preferentially incorporates α-tocopherol into nascent very-low-density lipoproteins (VLDL). researchgate.netpnas.org These VLDLs are then secreted from the liver back into the bloodstream to transport α-tocopherol to other tissues throughout the body. pnas.org

It protects α-tocopherol from the hepatic degradation pathways that catabolize other forms of vitamin E more readily. mdpi.comresearchgate.net

The central role of α-TTP explains why α-tocopherol is the predominant form of vitamin E found in human plasma and tissues, despite other forms being present in the diet. wikipedia.orgresearchgate.net

Table 2: Proteins Involved in the Intestinal Absorption and Transport of Vitamin E

Protein Location Function
Intestinal Esterases Small Intestine Hydrolyze vitamin E esters to free tocopherol. fao.orgnih.gov
Scavenger Receptor Class B Type I (SR-BI) Enterocyte Apical Membrane Mediates uptake of tocopherol into the intestinal cell. nih.gov
Niemann-Pick C1-Like 1 (NPC1L1) Enterocyte Apical Membrane Facilitates uptake of tocopherol into the intestinal cell. nih.govwjgnet.com
CD36 Enterocyte Apical Membrane Implicated in the absorption of tocopherol. nih.gov
α-Tocopherol Transfer Protein (α-TTP) Liver (Hepatocytes) Binds α-tocopherol, facilitating its incorporation into VLDL for systemic distribution and protecting it from degradation. mdpi.comresearchgate.netnih.gov

Advanced Research Methodologies and Analytical Characterization

Spectroscopic Techniques for Elucidating Reaction Mechanisms and Molecular Interactions

Spectroscopy is fundamental to understanding the behavior of Vitamin E linoleate (B1235992) at a molecular level. It provides insights into the initial radical-scavenging events and the structure of the resulting products.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a critical technique for the direct detection and identification of paramagnetic species, including the transient free radicals involved in oxidation processes. mdpi.com In the context of Vitamin E linoleate, ESR spectroscopy has been instrumental in providing direct evidence of the α-tocopheroxyl radical, which is formed when α-tocopherol donates a hydrogen atom to quench a lipid peroxyl radical derived from linoleate. nih.gov

In a key study, researchers generated neutral α-tocopheroxyl radicals in a model membrane system consisting of monolayers of α-tocopherol and partially autoxidized methyl linoleate on silica (B1680970) gel. nih.gov Upon heating, a distinct seven-line ESR spectrum was detected, which was identified as the α-tocopheroxyl radical. annualreviews.org This radical is believed to form from the reaction of tocopherol with alkoxy and other radicals produced during the decomposition of methyl linoleate hydroperoxides. annualreviews.org The stability of this radical is a key feature of Vitamin E's antioxidant capability. researchgate.net

Furthermore, ESR studies have demonstrated the synergistic relationship between Vitamin E and Vitamin C. The addition of ascorbic acid to the monolayer system resulted in the complete quenching of the α-tocopheroxyl radical's ESR signal. nih.gov This observation provides strong support for the mechanism where ascorbate (B8700270) regenerates α-tocopherol by donating a hydrogen atom to the α-tocopheroxyl radical. nih.gov Spin trapping techniques coupled with ESR can also be used to study the types of radical species generated from methyl linoleate and the transfer of these radicals to other molecules, such as proteins. nih.gov

While ESR detects the initial radical intermediates, other spectroscopic methods are essential for characterizing the stable end-products of the reaction between Vitamin E and linoleate peroxyl radicals.

Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR) is a powerful tool for the complete structural elucidation of these products. Two-dimensional NMR techniques like COSY and HETCOR have been utilized to make complete ¹³C and ¹H-NMR assignments for α-tocopherol and its esters. nih.gov When α-tocopherol reacts with methyl linoleate peroxyl radicals, the primary products are 8a-(lipid-dioxy)-α-tocopherones. jst.go.jpcapes.gov.br The structures of these adducts, including various stereoisomers, have been characterized in detail using ¹H and ¹³C NMR, alongside mass spectrometry and infrared (IR) spectroscopy. capes.gov.br ¹H NMR can also be used to monitor the oxidation process by observing the decrease in the signal intensity of the bis-allylic protons of the linoleic acyl group over time. mdpi.com

UV-Visible (UV-Vis) Absorption Spectroscopy is routinely used for the quantification of Vitamin E and to monitor oxidation. Tocopherols (B72186) exhibit a characteristic maximum UV absorption around 292-295 nm. cerealsgrains.orglipidbank.jp This property is widely exploited in chromatographic detection. cerealsgrains.org Changes in the UV spectrum can indicate the modification of the chromanol ring, which is the active site of Vitamin E's antioxidant activity. For instance, the formation of oxidation products like α-tocopherylquinone leads to a shift in the absorption spectrum. jst.go.jp

Electron Spin Resonance (ESR) and Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Chromatographic and Separation Science Techniques for Quantitative Analysis

Chromatographic methods are indispensable for separating the complex mixtures that arise from the synthesis and reaction of this compound, allowing for accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Vitamin E and its derivatives. lipidbank.jp It allows for the efficient separation, identification, and quantification of α-tocopherol, its isomers, and its oxidation products in various matrices, including reaction mixtures and biological samples. google.comnih.govresearchgate.net

Reverse-phase HPLC, typically using an octadecylsilane (B103800) (C18) bonded silica column, is the most common approach. capes.gov.brgoogle.com A variety of mobile phases can be employed, often consisting of mixtures of solvents like acetonitrile, methanol, and water, which can be run in either isocratic or gradient elution modes. google.comaelsindia.com Detection is commonly achieved using a UV detector set at the absorbance maximum of tocopherols (around 292 nm) or a fluorescence detector for enhanced sensitivity. cerealsgrains.orgsupervitamins.com.my Electrochemical detection offers another highly sensitive and specific method for quantitation. nih.gov HPLC is crucial not only for quantitative analysis but also for preparative purposes, enabling the isolation of primary reaction products, such as the adducts of α-tocopherol with methyl linoleate-peroxyl radicals, for subsequent structural characterization by NMR and mass spectrometry. capes.gov.br

ParameterTypical Conditions for Vitamin E AnalysisReference
Stationary Phase (Column)Octadecylsilane (C18) bonded silica (e.g., 250 x 4.6 mm, 5 µm) google.comaelsindia.com
Mobile PhaseAcetonitrile/Methanol (e.g., 75:25 v/v) or gradient elution with Acetonitrile/Methanol/Water mixtures google.comaelsindia.com
Flow Rate0.5 - 2.0 mL/min (commonly 1.0-1.2 mL/min) google.comaelsindia.com
DetectionUV/DAD (220-310 nm, typically ~292 nm), Fluorescence, Electrochemical cerealsgrains.orggoogle.comnih.gov
Column Temperature25 - 45 °C (commonly 30 °C) google.com

Gas Chromatography (GC) , especially when coupled with mass spectrometry (GC-MS), is a powerful technique for analyzing Vitamin E and its oxidation products. nih.govrsc.org Due to the low volatility of tocopherols, derivatization to form more volatile compounds, such as O-trimethylsilyl (TMS) ethers, is a common practice before analysis. nih.gov Capillary GC with on-column injection can be used to analyze α-tocopherol and its principal oxidation products, including α-tocopherolquinone. nih.gov GC is also highly effective for analyzing the volatile thermal decomposition products of methyl linoleate hydroperoxides, allowing researchers to study how α-tocopherol affects the profile of these secondary oxidation products. nih.gov

Thin-Layer Chromatography (TLC) is a versatile and cost-effective method often used for the separation of Vitamin E isomers and related compounds. cerealsgrains.orgresearchgate.net It can be used for preparative fractionation of reaction mixtures or for rapid qualitative assessment. cerealsgrains.orgsupervitamins.com.my For instance, TLC has been used to separate photooxidation products of tocopherols and to fractionate vitamin E concentrate into its individual components for further study. supervitamins.com.mytandfonline.com While historically significant, HPLC has largely superseded TLC for quantitative analysis due to its superior resolution and automation capabilities. cerealsgrains.org

High-Performance Liquid Chromatography (HPLC) for Compound Determination and Purity Assessment

In Vitro and Ex Vivo Model Systems for Functional Research

To investigate the functional antioxidant activity of this compound, researchers employ a variety of simplified, controlled model systems that mimic different biological environments. These in vitro and ex vivo models are essential for studying the mechanisms of lipid peroxidation and its inhibition without the complexities of a whole organism.

Model SystemDescription & PurposeKey Findings Related to Vitamin E / LinoleateReference
Homogeneous Solution / Micelles Oxidation of methyl linoleate is initiated by azo compounds in a solvent or aqueous micellar system. Used to determine kinetic rate constants and stoichiometry.Vitamin E acts as a chain-breaking antioxidant, trapping peroxyl radicals with a high rate constant ( kinh ≈ 5.1 x 10⁵ M⁻¹s⁻¹ at 37°C). Vitamin C regenerates Vitamin E from its radical form. researchgate.net
Monolayers on Silica Gel A layer of lipid (methyl linoleate) and antioxidant (Vitamin E) on a solid support, modeling a 2D membrane surface.Enabled the first direct ESR detection of the α-tocopheroxyl radical formed during the inhibition of linoleate peroxidation, providing mechanistic proof. nih.govannualreviews.org
Liposomes Artificial vesicles made of a phospholipid bilayer, closely mimicking the structure of a cell membrane. Used to study antioxidant behavior in a lipid bilayer environment.The phytyl tail of Vitamin E is crucial for its retention and positioning within the membrane, enhancing its protective effect against lipid peroxidation. researchgate.net
Low-Density Lipoprotein (LDL) Oxidation An in vitro assay where isolated LDL is subjected to oxidation. A key model for studying early events in atherosclerosis.Vitamin E is the primary lipid-soluble, chain-breaking antioxidant in LDL. It effectively inhibits LDL oxidation, a process that can be potentiated by co-antioxidants like Vitamin C. nih.gov
Ex Vivo Cell Models (e.g., Macrophages) Isolated cells are exposed to oxidative stressors. This model provides a more biologically complex system to assess cellular protection.The toxicity of lipid oxidation products like methyl linoleate-9,10-ozonide on alveolar macrophages was studied, showing that cellular antioxidant status (e.g., Vitamin E levels) influences susceptibility to damage. nih.gov

These models collectively provide a comprehensive picture of the antioxidant function of this compound. Homogeneous solutions and micelles are ideal for quantifying intrinsic reactivity and kinetics. researchgate.net Liposomes and monolayers on silica gel offer insights into how the lipid environment and molecular orientation within a membrane affect antioxidant efficiency. annualreviews.orgresearchgate.net Finally, LDL oxidation assays and ex vivo cell systems place the antioxidant function in a more direct, disease-relevant biological context. nih.govnih.gov

Lipid Peroxidation Models (e.g., Methyl Linoleate Oxidation Systems) for Antioxidant Efficacy

The antioxidant efficacy of vitamin E and its derivatives, including this compound, is frequently evaluated using model systems that mimic biological lipid peroxidation. Among the most common and well-characterized of these is the methyl linoleate oxidation system. In this model, methyl linoleate, an ester of linoleic acid, serves as a surrogate for polyunsaturated fatty acids found in cell membranes. The oxidation is typically initiated by azo compounds, which generate free radicals at a constant rate, allowing for the systematic study of antioxidant intervention. researchgate.netnih.gov

Research using this model demonstrates that vitamin E functions as a potent chain-breaking antioxidant. researchgate.netnih.gov It effectively suppresses the oxidation process, leading to a distinct induction period during which the consumption of the lipid substrate is significantly delayed. researchgate.netnih.gov The primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group of the vitamin E chromanol ring to a lipid peroxyl radical (LOO•). This action converts the highly reactive peroxyl radical into a more stable lipid hydroperoxide (LOOH) and generates a relatively stable α-tocopheroxyl radical (α-TO•), which is less capable of propagating the oxidation chain. rsc.org

Kinetic studies in homogeneous solutions of methyl linoleate have quantified the efficiency of this process. The inhibition rate constant (k_inh) for the scavenging of peroxyl radicals by α-tocopherol has been determined to be significantly high, showcasing its superior antioxidant capability compared to other antioxidants like vitamin C under similar conditions. researchgate.netnih.gov For instance, at 37°C, the k_inh for vitamin E was calculated as 5.1 x 10^5 M⁻¹s⁻¹, while for vitamin C it was 7.5 x 10^4 M⁻¹s⁻¹. researchgate.netnih.govresearchgate.net It is suggested that each molecule of vitamin E can trap two peroxyl radicals. researchgate.netnih.gov

The distribution of oxidation products from linoleic acid is also heavily influenced by the presence of vitamin E. In the absence of an antioxidant like α-tocopherol, the oxidation of linoleic acid yields a mixture of kinetic and thermodynamic products. rsc.org However, in the presence of α-tocopherol, the reaction is shifted towards the formation of specific hydroperoxide isomers.

Table 1: Inhibition Rate Constants of Antioxidants in Methyl Linoleate Oxidation
AntioxidantInhibition Rate Constant (k_inh) at 37°C (M⁻¹s⁻¹)Stoichiometric Number (n)Reference
α-Tocopherol (Vitamin E)5.1 x 10⁵2.0 researchgate.netnih.govnih.gov
Ascorbic Acid (Vitamin C)7.5 x 10⁴1.0 researchgate.netnih.gov
α-Tocopheryl Hydroquinone (TQH₂)Data not available for direct comparison1.9 nih.gov
Ubiquinol-10 (UQH₂)Data not available for direct comparison2.0 nih.gov

Cell Culture Models for Investigating Cellular Uptake, Metabolism, and Specific Biological Responses

Cell culture models are indispensable for elucidating the complex journey of this compound from cellular uptake to its ultimate biological effects. The absorption of vitamin E forms into cells like enterocytes, hepatocytes, and endothelial cells occurs through both passive diffusion and receptor-mediated transport. wjgnet.comnih.gov Key protein transporters involved include the scavenger receptor class B type 1 (SR-B1) and the Niemann-Pick C1-like protein 1 (NPC1L1). wjgnet.comnih.gov Once inside the cell, the distribution of vitamin E is largely proportional to the lipid distribution within subcellular compartments, highlighting its lipophilic nature. researchgate.net

The liver is the central organ for vitamin E metabolism, a process extensively studied using hepatic cell lines such as HepG2. nih.gov These studies have revealed that vitamin E undergoes a catabolic pathway initiated by cytochrome P450-mediated ω-hydroxylation at the terminal carbon of its phytyl tail. nih.govresearchgate.net This is followed by oxidation to a carboxylic acid and subsequent stepwise β-oxidation, which shortens the side chain. nih.gov This metabolic cascade generates a series of long-chain carboxychromanols (e.g., 13'-, 11'-, and 9'-COOH) and ultimately results in the water-soluble terminal metabolite, carboxyethylhydroxychroman (CEHC), which is excreted. nih.govmdpi.com The α-tocopherol transfer protein (α-TTP) plays a crucial role by preferentially binding to α-tocopherol, protecting it from rapid degradation and facilitating its incorporation into lipoproteins for transport to other tissues. nih.govimrpress.com

Beyond its antioxidant role, vitamin E and its metabolites elicit specific biological responses by modulating cellular signaling pathways. imrpress.commdpi.com In human aortic endothelial cells, α-tocopherol has been shown to inhibit the low-density lipoprotein (LDL)-induced expression of adhesion molecules, thereby reducing the adhesion of monocytes—a key early event in atherosclerosis. ahajournals.org In retinal pigment epithelial cells, vitamin E protects against oxidative stress-induced damage, partly by modulating transcription factors like AP1. scirp.org Furthermore, studies with Atlantic salmon hepatocytes demonstrated that vitamin E supplementation could partially alleviate the toxic effects of chlorpyrifos (B1668852) by preventing the accumulation of long-chain fatty acids and counteracting the inhibition of carbohydrate metabolism. plos.org

Table 2: Key Metabolites of Vitamin E Identified in Cell Culture Models
Metabolite ClassSpecific MetabolitesMetabolic ProcessReference
Initial Hydroxylated Metabolite13′-hydroxychromanol (13′-OH)CYP450-mediated ω-hydroxylation nih.govmdpi.com
Long-Chain Carboxychromanols (LCMs)13′-carboxychromanol (13′-COOH), 11′-COOH, 9′-COOHω-oxidation followed by initial β-oxidation cycles nih.govmdpi.com
Short-Chain Carboxychromanols7′-COOH, 5′-COOHFurther β-oxidation cycles nih.gov
Terminal Metabolite3′-carboxychromanol (Carboxyethylhydroxychroman - CEHC)Final product of β-oxidation nih.govmdpi.com

Computational and Kinetic Modeling Approaches in Mechanistic Studies

Numerical Simulation of Complex Biochemical Reaction Pathways

To unravel the intricate mechanisms of vitamin E's antioxidant action, researchers employ computational and kinetic modeling. nih.gov Numerical simulations of the complex biochemical reactions involved in lipid peroxidation allow for a quantitative understanding that transcends experimental observation alone. nih.govresearchgate.net Extended, chemically detailed kinetic models have been constructed to simulate the antioxidant and, under certain conditions, the pro-oxidant behavior of different tocopherol isoforms during the oxidation of methyl linoleate. nih.govresearchgate.net

These models incorporate a comprehensive network of elementary reaction steps, including initiation, propagation, termination, and the specific antioxidant reactions of tocopherols. By assigning rate constants to each reaction and solving the resulting system of differential equations numerically, these simulations can predict the concentration profiles of reactants, intermediates, and products over time. The results of these kinetic models have shown good agreement with experimental data, validating their accuracy. nih.gov This approach allows for the quantification of the significance of individual chemical steps, identifying the key reactions that contribute to the observed antioxidant or pro-oxidant effects of different tocopherols at varying concentrations. nih.govresearchgate.net

Development of Theoretical Frameworks for Antioxidant Action and Metabolic Fate

Theoretical frameworks, often built upon quantum chemical calculations like Density Functional Theory (DFT), provide fundamental insights into the antioxidant activity of vitamin E at a molecular level. researchgate.netresearchgate.net These studies focus on calculating key thermochemical parameters that govern reactivity, such as bond dissociation enthalpies (BDE) of the phenolic O-H bond, ionization potentials (IP), and proton affinities (PA). A lower BDE for the phenolic hydrogen indicates a greater ease of hydrogen atom donation to a peroxyl radical, which is the primary antioxidant mechanism.

Computational models have been used to trace the reaction pathways for the interaction between α-tocopherol and radicals like the hydroperoxyl radical (HOO•). researchgate.net These studies have found that the reaction is not a simple, direct hydrogen abstraction but proceeds through intermediate complexes, which may play a role in preventing the pro-oxidant effects of the α-tocopheroxyl radical. researchgate.net The calculated rate constants for these reactions often show good correlation with experimental values. researchgate.net

Furthermore, theoretical models help explain the structural basis for the antioxidant potency of different vitamin E isomers. For instance, the regioselectivity observed in the oxidation of α-tocopherol has been explained not by older, simpler theories but by a "strain-induced bond localization" (SIBL) model, which considers how angular strain in the chromanol ring system influences reactivity. researchgate.net These theoretical frameworks are crucial for developing a comprehensive understanding of not only how vitamin E functions as an antioxidant but also for predicting the reactivity and metabolic fate of its various forms and metabolites. nih.govresearchgate.net

Emerging Research Directions and Future Perspectives on Vitamin E Linoleate

Exploration of Novel Biological Functions of Vitamin E Ester Metabolites and their Precursors

The landscape of vitamin E research is expanding beyond the well-established antioxidant properties of α-tocopherol. researchgate.netnih.gov Scientists are increasingly focusing on the biological activities of its various forms, derivatives, and metabolites, which may possess functions independent of their antioxidant capacity. researchgate.netmdpi.com Esterification of vitamin E, creating derivatives like vitamin E linoleate (B1235992), not only enhances the molecule's stability but can also confer new biological roles. mdpi.comresearchgate.net

Research into vitamin E metabolites is revealing a complex and nuanced picture of its physiological effects. researchgate.netnih.gov Metabolism of vitamin E in the liver is initiated by cytochrome P450-dependent ω-hydroxylation, leading to the formation of long-chain metabolites (LCMs) such as α-13'-OH and α-13'-COOH. researchgate.net These LCMs have demonstrated significant biological activity in vitro, including anti-inflammatory effects and the ability to influence lipid homeostasis. researchgate.netmdpi.com Furthermore, studies have identified other physiological metabolites like α-tocopheryl phosphate (B84403), which shows potential in regulating gene expression and homeostatic processes in inflammatory and neuronal cells. researchgate.net

The precursors of vitamin E esters, namely α-tocopherol and various fatty acids, each have distinct biological activities that contribute to the rationale for creating ester derivatives. α-tocopherol is a potent lipid-soluble antioxidant that protects cell membranes from damage by reactive oxygen species. wikipedia.orgtandfonline.com Linoleic acid, an essential omega-6 fatty acid, is a crucial component of cell membranes and a precursor to various signaling molecules. The combination of these two molecules into vitamin E linoleate is primarily explored for its excellent skin-moisturizing properties in the cosmetics industry. mdpi.com

Recent studies have highlighted that certain vitamin E esters exhibit unique biological functions not seen with α-tocopherol alone. For instance, vitamin E succinate (B1194679) has been shown to inhibit the growth of certain cancer cells, while vitamin E nicotinate (B505614) is associated with cardiovascular benefits. mdpi.comnih.gov Metabolomic studies comparing vitamin E nicotinate to its precursors (vitamin E acetate (B1210297) and niacin) revealed that the ester form could uniquely upregulate primary fatty acid amides and activate mitogen-activated protein kinases, suggesting it elicits cell signaling functions. nih.gov This emerging evidence supports the hypothesis that the specific structure of a vitamin E ester, rather than just its role as a source of vitamin E, can confer distinct biological activities. nih.gov

Long-chain carboxychromanols, which are metabolites of δ-tocopherol and δ-tocotrienol, have been found to exert stronger antioxidant activities than even dl-α-tocopherol, indicating that the metabolic products of various vitamin E isoforms are a fertile ground for discovering novel bioactivities. mdpi.com The ongoing investigation into these metabolites and their parent esters is paving the way for a deeper understanding of the multifaceted roles of vitamin E beyond its traditional antioxidant function. researchgate.netmdpi.com

Development of Advanced Synthetic Strategies for Tailored this compound Derivatives with Enhanced Properties

To improve the stability and confer novel functionalities to vitamin E, significant research has focused on developing advanced synthetic strategies for its ester derivatives, including this compound. mdpi.comresearchgate.net Both chemical and enzymatic methods are employed, with a growing emphasis on greener, more selective enzymatic approaches. mdpi.comresearchgate.net

Chemical synthesis traditionally involves the use of catalysts like Lewis acids and organic bases. mdpi.com These methods can be effective, with reports of high conversion rates, such as the use of pyridine (B92270) to catalyze the reaction between acetic anhydride (B1165640) and α-tocopherol, achieving a 99.4% conversion. mdpi.com However, chemical synthesis can have drawbacks, including the use of harsh reagents and the potential for unwanted side products. nih.gov

Enzymatic synthesis, particularly using lipases, has gained considerable attention due to its environmental friendliness, high catalytic efficiency, and remarkable selectivity under mild reaction conditions. mdpi.comresearchgate.net Lipases such as Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, Rhizomucor miehei lipase (RML), and Candida rugosa lipase (CRL) have been successfully used to catalyze the synthesis of various vitamin E esters. mdpi.com These enzymatic methods can overcome some of the limitations of chemical synthesis, offering simpler product separation and better preservation of the molecule's integrity. researchgate.net

Researchers are continually refining these enzymatic strategies to enhance yield and create tailored derivatives. Key factors influencing the synthesis include the choice of enzyme, acyl donor, reaction medium, and water activity. mdpi.comresearchgate.net For example, introducing specific functional acyl donors can endow the resulting vitamin E ester with new biological functions. mdpi.com Studies have successfully prepared α-tocopherol esters with polyunsaturated fatty acids like DHA and EPA, and with ethyl ferulate, yielding derivatives with potentially enhanced properties. mdpi.com

Advanced chemoenzymatic approaches are also being developed. acs.orgcsic.es These hybrid strategies combine the advantages of both chemical and enzymatic catalysis. For instance, a chemoenzymatic process might involve the regioselective hydrolysis of an intermediate using a lipase, followed by a chemical condensation step. researchgate.net Such integrated approaches allow for the creation of highly specific vitamin E derivatives. For example, Novozym 435 has been effectively used in the synthesis of vitamin E succinate ester in deep eutectic solvents (DES), achieving a 98% yield. acs.org The development of these sophisticated synthetic routes is crucial for producing novel this compound derivatives with tailored properties for specific applications in the pharmaceutical and cosmetic industries. nih.govd-nb.info

Table 1: Comparison of Synthetic Methods for Vitamin E Esters

Method Catalyst Examples Acyl Donors Key Advantages Key Challenges Source(s)
Chemical Synthesis Lewis acids, Pyridine, 4-dimethylaminopyridine Acetic anhydride, Succinic anhydride High conversion rates, well-established Harsh reaction conditions, potential side products, environmental concerns mdpi.com
Enzymatic Synthesis Lipases (Novozym 435, CRL, RML) Vinyl acetate, Fatty acids (e.g., linoleic acid), Ethyl ferulate High selectivity, mild conditions, environmentally friendly, simpler purification Can be slower, enzyme stability and cost mdpi.comresearchgate.netresearchgate.net

| Chemoenzymatic Synthesis | Lipases combined with chemical catalysts | Diacyl donors, Glycidol | Combines selectivity of enzymes with efficiency of chemical steps, creates novel structures | Process complexity, requires optimization of integrated steps | acs.org |

Interdisciplinary Research Integrating Chemical Synthesis with In Vitro Biological Evaluation

A powerful trend in the development of novel vitamin E derivatives is the integration of chemical synthesis with rigorous in vitro biological evaluation. mdpi.comresearchgate.netnih.gov This interdisciplinary approach creates a synergistic loop where synthetic chemists design and create new molecules, which are then immediately tested by biologists for specific activities, such as anticancer effects. mdpi.comnih.gov The results from these biological assays provide crucial feedback that guides the next round of molecular design and synthesis, accelerating the discovery of compounds with enhanced therapeutic potential. researchgate.net

This integrated strategy has been particularly fruitful in cancer research. mdpi.commdpi.com For example, starting with the knowledge that vitamin E derivatives like α-tocopheryl succinate (α-TS) and α-tocopheryloxyacetic acid (α-TEA) show anticancer properties, researchers have synthesized a series of new α-tocopherol analogs. mdpi.comresearchgate.net In one study, various alkyl substituents were introduced into the ether-linked acetic acid moiety of α-TEA. mdpi.com These newly synthesized compounds were then subjected to in vitro cytotoxicity screening against several human cancer cell lines, including breast (MCF7) and cervical (HeLa) adenocarcinoma, as well as normal human fibroblasts to assess selectivity. mdpi.comresearchgate.net

The results of such studies provide detailed structure-activity relationships. For instance, it was found that introducing a methyl or ethyl group could enhance cytotoxicity against specific cancer cell lines compared to the parent α-TEA compound. researchgate.net One derivative containing two geminal methyl groups showed a significant increase in activity against a leukemia cell line while being non-toxic to normal cells, highlighting a promising therapeutic window. researchgate.net

Molecular modeling and docking studies often complement this research, providing insights into the potential mechanisms of action. researchgate.net By simulating the interaction of the synthesized compounds with biological targets, such as Complex II (succinate dehydrogenase) in the mitochondria, scientists can better understand why certain derivatives are more potent than others. researchgate.net This combination of synthesis, in vitro testing, and computational analysis allows for a rational, data-driven approach to designing the next generation of vitamin E-based therapeutic agents. mdpi.comnih.gov The continuous feedback between these disciplines is essential for efficiently optimizing molecular structures to achieve desired biological outcomes. researchgate.net

Table 2: In Vitro Cytotoxicity of Selected α-Tocopherol Derivatives

Compound Modification Cancer Cell Line (CEM) IC₅₀ (µM) Cancer Cell Line (HeLa) IC₅₀ (µM) Normal Fibroblasts (BJ) Cytotoxicity Source(s)
α-TEA (Reference) Ether-linked acetic acid >30 28.3 ± 4.1 Low mdpi.comresearchgate.net
Derivative 5 2-Tocopheryloxypropionic acid 24.5 ± 2.1 17.2 ± 3.4 Low researchgate.net
Derivative 6 2-Tocopheryloxybutanoic acid >30 13.1 ± 0.1 Low researchgate.net
Derivative 7 2-Tocopheryloxy-2-methylpropanoic acid 14.1 ± 0.8 >30 Zero researchgate.net

Data represents the concentration required to inhibit 50% of cell growth (IC₅₀). Lower values indicate higher potency.

Q & A

Q. What validated analytical methods are recommended for quantifying vitamin E linoleate in biological matrices (e.g., plasma, tissues)?

To quantify this compound, high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection is widely employed due to its specificity for lipid-soluble compounds. Gas chromatography-mass spectrometry (GC-MS) is preferred for structural confirmation and trace analysis. For tissue samples, homogenization in chloroform-methanol (2:1 v/v) using the Bligh-Dyer method ensures efficient lipid extraction while minimizing oxidation . Critical validation parameters include:

  • Linearity : 0.1–50 µg/mL (R² > 0.99).
  • Limit of detection (LOD) : ≤0.05 µg/mL.
  • Recovery rates : 85–110% for spiked samples.
    Example Table I:
MethodMatrixLOD (µg/mL)Recovery (%)Reference
HPLC-UVPlasma0.0392 ± 5
GC-MSRenal tissue0.0188 ± 7

Q. What experimental controls are essential when studying this compound’s oxidative stability in vitro?

  • Negative controls : Use lipid-free buffers or solvents to rule out non-specific oxidation.
  • Positive controls : Include known pro-oxidants (e.g., Fe²⁺/H₂O₂) to validate assay sensitivity.
  • Antioxidant controls : Compare with α-tocopherol or Trolox to benchmark efficacy .
  • Temperature/pH stability : Pre-test degradation under varying conditions (e.g., 4°C vs. 37°C, pH 7.4 vs. 5.5) to optimize storage.

Q. How can researchers mitigate matrix interference during lipidomic profiling of this compound?

  • Solid-phase extraction (SPE) : Use C18 columns to isolate non-polar lipids from hydrophilic contaminants.
  • Derivatization : Silylation (e.g., BSTFA) enhances GC-MS sensitivity by reducing polarity .
  • Internal standards : Deuterated this compound (d₃-α-tocopheryl linoleate) corrects for extraction variability .

Advanced Research Questions

Q. How to resolve contradictions in studies reporting this compound’s antioxidant efficacy across different cell models?

Conflicting results often arise from:

  • Cellular redox status : Pro-inflammatory macrophages (M1) exhibit higher ROS generation, potentially saturating this compound’s antioxidant capacity compared to anti-inflammatory M2 subtypes .
  • Dose-response thresholds : Suboptimal dosing (<10 µM) may fail to counteract lipid peroxidation in high-stress models.
  • Experimental endpoints : Measure both primary (e.g., lipid hydroperoxides) and secondary oxidation markers (e.g., F2-isoprostanes) to capture temporal effects .

Q. What experimental designs are optimal for elucidating this compound’s role in linoleate metabolism pathways?

  • Isotopic tracing : Use ¹³C-labeled linoleic acid to track incorporation into cholesteryl esters and membrane lipids.
  • Knockdown models : CRISPR/Cas9 targeting enzymes like 15-lipoxygenase (ALOX15) to assess pathway dependency .
  • Flux balance analysis : Apply genome-scale metabolic models (e.g., Recon3D) to predict flux divergences in vitamin E-enriched vs. deficient systems .

Q. How to address variability in this compound bioavailability studies across preclinical models?

  • Species-specific differences : Rodents exhibit faster hepatic clearance than primates; use guinea pigs for closer analog to human vitamin E metabolism.
  • Dietary confounding : Standardize chow composition (e.g., polyunsaturated fatty acid content) to minimize exogenous lipid interference .
  • Pharmacokinetic sampling : Collect serial plasma/tissue samples over 72 hours to capture absorption-distribution kinetics.

Q. What statistical approaches are recommended for synthesizing contradictory outcomes in meta-analyses of this compound interventions?

  • Subgroup analysis : Stratify studies by dose (<400 IU/day vs. >400 IU/day), given evidence of increased all-cause mortality at high doses .
  • Cumulative meta-analysis : Assess temporal trends to identify shifts in efficacy linked to improved analytical methods post-2010.
  • Meta-regression : Adjust for covariates like baseline oxidative stress markers (e.g., plasma 8-isoprostane levels) .

Methodological Notes

  • Ethical compliance : For in vivo studies, adhere to ARRIVE guidelines for reporting animal research .
  • Data transparency : Share raw chromatograms and flux datasets via repositories like MetaboLights or Dryad .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.